molecular formula C20H26ClN3O3S B2478459 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide CAS No. 1049466-93-4

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide

Cat. No.: B2478459
CAS No.: 1049466-93-4
M. Wt: 423.96
InChI Key: WYESGBMFKNFWOC-UHFFFAOYSA-N
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Description

“N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide” is a potent and selective D4 dopamine receptor ligand . It has a molecular weight of 373.88 and its empirical formula is C20H24ClN3O2 .


Synthesis Analysis

The compound can be synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Structural modifications were done on its amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring linked to a benzamide moiety through an alkyl chain. The benzamide moiety is substituted with a methoxy group . The piperazine ring is also substituted with a chlorophenyl group .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of this compound is the N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It is soluble in DMSO at a concentration of 22 mg/mL but is insoluble in water .

Scientific Research Applications

Catalytic Synthesis

  • Forrat, Ramón, and Yus (2007) described the synthesis of a cocaine abuse therapeutic agent, highlighting the catalytic enantioselective addition of dimethylzinc to 2-chloro or 2-bromoacetophenone, a key step in producing promising cocaine abuse therapeutic agents (Forrat, Ramón, & Yus, 2007).

Dopamine Receptor Research

  • Perrone et al. (2000) conducted a structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective dopamine D(4) receptor ligand, to understand its binding profile at various receptors (Perrone et al., 2000).

Antimicrobial Activity

  • Bektaş et al. (2007) synthesized and screened novel 1,2,4-Triazole derivatives for antimicrobial activities, contributing to the development of potential antimicrobial agents (Bektaş et al., 2007).

Serotonin Receptor Antagonism

  • Hirst et al. (2006) explored SB-399885, a compound related to N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide, for its high affinity for 5-HT(6) receptors and potential cognitive enhancing properties (Hirst et al., 2006).

Synthesis of Novel Compounds

  • Patel and Agravat (2008) reported the synthesis and biological screening of new Pyridine derivatives, demonstrating the broad applicability of these compounds in medicinal chemistry (Patel & Agravat, 2008).

Antimycobacterial Activity

  • Murthy et al. (2021) designed molecular hybrids incorporating piperazine and benzofuran, among other fragments, to inhibit Mycobacterium tuberculosis, showing potential as antimycobacterial agents (Murthy et al., 2021).

Corrosion Inhibition

  • Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron, demonstrating the potential of these compounds in materials science (Kaya et al., 2016).

Future Directions

The future directions for this compound could involve further exploration of its potential as a D4 dopamine receptor ligand . This could include investigating its potential therapeutic applications, as well as further studies to fully understand its mechanism of action.

Mechanism of Action

Target of Action

The primary target of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide is the D4 dopamine receptor . Dopamine receptors are critical for many physiological functions, including motor control, cognition, and reward. The D4 receptor subtype is known to be involved in the mediation of cognitive processes and behaviors .

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 receptor, potentially altering its function.

Biochemical Pathways

dopaminergic signaling pathway . This pathway plays a key role in the reward system of the brain, and alterations in this pathway can have significant effects on behavior and cognition .

Pharmacokinetics

It is known that the compound issoluble in DMSO , which suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its interaction with the D4 dopamine receptor. By acting as a ligand for this receptor, it could potentially alter dopaminergic signaling , leading to changes in cognition, behavior, and other physiological processes .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-4-ethoxybenzenesulfonamide interacts with several enzymes and proteins. It has been found to have a high affinity for the dopamine D4 receptor, indicating that it may interact with this protein in the body . The nature of these interactions is likely due to the structural features of the compound, which allow it to bind to the receptor and exert its effects .

Cellular Effects

The effects of this compound on cells are largely related to its interaction with the dopamine D4 receptor. By binding to this receptor, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the dopamine D4 receptor. This binding can lead to changes in gene expression and potentially influence enzyme activity .

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O3S/c1-2-27-19-7-9-20(10-8-19)28(25,26)22-11-12-23-13-15-24(16-14-23)18-5-3-17(21)4-6-18/h3-10,22H,2,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYESGBMFKNFWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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